Samioside

Description

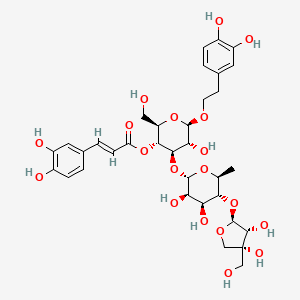

from Phlomis samia (Lamiaceacea, Labiatae); structure in first source

Propriétés

Formule moléculaire |

C34H44O19 |

|---|---|

Poids moléculaire |

756.7 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H44O19/c1-15-27(52-33-30(45)34(46,13-36)14-48-33)24(42)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)28(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27-,28+,29+,30-,31+,32-,33-,34+/m0/s1 |

Clé InChI |

MYTQIOQLRFFFEC-HQQSBTJXSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)OC5C(C(CO5)(CO)O)O |

Synonymes |

1-O-3,4-(dihydroxyphenyl)ethyl beta-D-apiofuranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-D-glucopyranoside samioside |

Origine du produit |

United States |

Foundational & Exploratory

Samioside: A Technical Whitepaper on its Chemical Structure, Biological Activities, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samioside, a phenylethanoid glycoside isolated from Phlomis samia, has garnered scientific interest for its potential therapeutic properties, including free-radical scavenging and antimicrobial activities. This technical document provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its reported biological activities. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are presented to facilitate further research and development. Furthermore, this paper illustrates the biosynthetic pathway of phenylethanoid glycosides, providing context for the natural synthesis of this compound.

Chemical Structure of this compound

This compound is a complex phenylethanoid glycoside with the molecular formula C₃₄H₄₄O₁₉[1]. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

The structure of this compound is characterized by a central glucopyranosyl unit linked to a hydroxytyrosol aglycone. This core is further elaborated with an apiose sugar and a caffeoyl group, contributing to its significant molecular weight and complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₄O₁₉ | [1] |

| Molecular Weight | 756.7 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

Biological Activities

This compound has demonstrated notable biological activities, primarily as a free-radical scavenger and an antimicrobial agent[2].

Free-Radical Scavenging Activity

Antimicrobial Activity

This compound has exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria[2]. Specific bacterial strains that have been tested include various species of clinical relevance. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria are not detailed in the available literature. The antimicrobial properties of phenylethanoid glycosides are often linked to their ability to interact with bacterial cell membranes and inhibit essential enzymes.

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Description | Target/Assay | Quantitative Data | Source |

| Free-Radical Scavenging | Scavenges DPPH free radicals. | DPPH Assay | IC₅₀ not reported | [2] |

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria. | Microbial Sensitivity Tests | MIC values not reported | [2] |

Experimental Protocols

Isolation of this compound from Phlomis samia

The following is a generalized protocol for the isolation of phenylethanoid glycosides from Phlomis species, which can be adapted for the specific isolation of this compound.

-

Extraction: The aerial parts of Phlomis samia are collected, dried, and powdered. The powdered plant material is then extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The final aqueous layer, enriched with polar glycosides, is retained.

-

Chromatographic Separation: The aqueous extract is subjected to column chromatography on a suitable resin (e.g., Amberlite XAD-4 or Diaion HP-20). The column is washed with water to remove sugars and other highly polar compounds, followed by elution with methanol to obtain the glycosidic fraction.

-

Fine Purification: The methanol eluate is further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18), to yield pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (e.g., HR-FABMS or ESI-MS)[3].

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free-radical scavenging activity of this compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: A stock solution of this compound is prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for testing.

-

Assay Procedure: In a 96-well microplate, a small volume of each this compound dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of each well is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of IC₅₀: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no this compound) and a negative control well (broth only) are also included.

-

Incubation: The microplate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Biosynthesis of Phenylethanoid Glycosides

The biosynthesis of phenylethanoid glycosides, including this compound, is a complex process that involves intermediates from the shikimate and phenylpropanoid pathways. The general biosynthetic route provides a framework for understanding the formation of the core structure of these compounds.

Caption: General biosynthetic pathway of phenylethanoid glycosides leading to this compound.

Conclusion

This compound is a structurally complex natural product with promising free-radical scavenging and antimicrobial properties. This whitepaper has provided a detailed overview of its chemical structure, a summary of its known biological activities, and comprehensive experimental protocols to guide future research. The elucidation of its biosynthetic pathway offers a foundation for potential synthetic biology approaches for its production. Further investigations to determine the specific quantitative biological activity (IC₅₀ and MIC values) and to explore the in vivo efficacy and mechanism of action of this compound are warranted to fully realize its therapeutic potential.

References

- 1. This compound | C34H44O19 | CID 10350153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from Phlomis samia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanoid glycosides from Phlomis integrifolia Hub.-Mor - PubMed [pubmed.ncbi.nlm.nih.gov]

Samioside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside is a phenylethanoid glycoside, a class of natural phenols characterized by a hydroxytyrosol structure. This document provides a detailed overview of the known botanical sources of this compound, its distribution within the plant kingdom, and methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a select number of plant species, primarily within the Lamiaceae (mint) family, and also in the Verbenaceae family. The genus Phlomis and Marrubium are notable for containing various species that produce this compound. The distribution of this compound appears to be concentrated in plants native to the Mediterranean region, Europe, Asia, and North Africa.

While several studies have confirmed the presence of this compound in the plants listed below, comprehensive quantitative data on the concentration of this compound across different species and plant tissues remains limited in the currently available scientific literature. The following table summarizes the known plant sources of this compound.

| Family | Genus | Species | Common Name | Plant Part(s) Containing this compound |

| Lamiaceae | Phlomis | Phlomis samia[1][2][3][4] | Samian Jerusalem Sage | Aerial parts |

| Phlomis fruticosa | Jerusalem Sage | Aerial parts | ||

| Phlomis herba-venti | Aerial parts | |||

| Phlomis kurdica | Aerial parts | |||

| Phlomis monocephala[4] | Overground parts | |||

| Phlomis carica[4] | Aerial parts | |||

| Marrubium | Marrubium vulgare[5][6][7][8] | White Horehound | Aerial parts | |

| Marrubium incanum | Aerial parts | |||

| Verbenaceae | Lantana | Lantana trifolia | Threeleaf Lantana | Not specified |

Experimental Protocols

Detailed, standardized protocols for the extraction and quantification of this compound are not extensively documented. However, based on the general methodologies for the isolation of phenylethanoid glycosides from plant materials, a generalized workflow can be described.

General Protocol for the Extraction and Isolation of Phenylethanoid Glycosides (including this compound)

-

Plant Material Preparation:

-

Aerial parts of the plant are collected, air-dried, and ground into a fine powder.

-

-

Extraction:

-

The powdered plant material is typically extracted with methanol (MeOH) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Phenylethanoid glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of increasing polarity, often using a solvent system such as CHCl₃-MeOH-H₂O.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is common.

-

Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a purified this compound standard.

Biosynthesis of Phenylethanoid Glycosides

This compound belongs to the broader class of phenylethanoid glycosides (PhGs). While the specific biosynthetic pathway for this compound has not been fully elucidated, a general pathway for the biosynthesis of PhGs has been proposed.[9][10][11][12][13] This pathway originates from the shikimate pathway, leading to the formation of phenylalanine and tyrosine, which are precursors to the phenylethanoid and phenylpropanoid moieties of these molecules, respectively.

The following diagram illustrates a generalized biosynthetic pathway for phenylethanoid glycosides.

Caption: Generalized biosynthetic pathway of phenylethanoid glycosides, including this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The mechanism of action for many phenylethanoid glycosides is often attributed to their antioxidant and anti-inflammatory properties. Further research is required to elucidate the specific molecular targets and signaling cascades through which this compound exerts its biological effects. Studies on related compounds, such as salidroside, have shown involvement in pathways like the Rho/ROCK/NF-κB signaling pathway, but direct evidence for this compound is not yet available.[14]

Conclusion

This compound is a noteworthy phenylethanoid glycoside with a defined, albeit limited, distribution in the plant kingdom, primarily within the Lamiaceae family. While methods for its isolation and identification are established, there is a clear need for the development and publication of standardized, quantitative analytical methods to accurately determine its concentration in various plant sources. Furthermore, the elucidation of its specific mechanisms of action and the signaling pathways it modulates presents a promising avenue for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this compound's potential therapeutic applications.

References

- 1. This compound, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from Phlomis samia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. "Iridoid and Phenylpropanoid Glycosides from Phlomis samia, P. monoceph" by FUNDA NURAY YALÇIN, TAYFUN ERSÖZ et al. [journals.tubitak.gov.tr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview [mdpi.com]

- 9. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution, Biosynthesis, and Engineering Biology of Phenylethanoid Glycosides in order Lamiales. [jstage.jst.go.jp]

- 11. [PDF] Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Samioside in Phlomis Species

For Researchers, Scientists, and Drug Development Professionals

Abstract: Samioside is a complex phenylethanoid glycoside (PhG) identified in several species of the genus Phlomis. These compounds are of significant interest due to their diverse and potent biological activities. While the complete biosynthetic pathway of this compound has not been empirically determined, extensive research into the biosynthesis of related PhGs, particularly verbascoside (acteoside), allows for the construction of a detailed putative pathway. This technical guide outlines this proposed biosynthetic route, collates available quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visualizations to facilitate understanding of the molecular and experimental logic.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-branched pathway that converges precursors from the shikimate, phenylpropanoid, and pentose phosphate pathways. The proposed pathway can be divided into three major stages: (1) Synthesis of the core building blocks, the 3,4-dihydroxyphenylethanol (hydroxytyrosol) aglycone and the caffeoyl-CoA acyl donor; (2) Synthesis of activated sugar donors; and (3) Sequential assembly of the final molecule via glycosylation and acylation.

Synthesis of Core Building Blocks

1.1.1. Hydroxytyrosol Moiety from L-Tyrosine The phenylethanol aglycone, hydroxytyrosol, is derived from L-tyrosine. The pathway involves a series of deamination, reduction, and hydroxylation steps. While several routes have been proposed, a common pathway proceeds through tyrosol.

-

L-Tyrosine is converted to p-Hydroxyphenylpyruvate by Tyrosine Aminotransferase (TAT).

-

p-Hydroxyphenylpyruvate Reductase (HPPR) reduces this intermediate to p-Hydroxyphenyllactate .

-

Subsequent decarboxylation and oxidation steps lead to p-Hydroxyphenylethanol (Tyrosol) .

-

Finally, hydroxylation of Tyrosol at the 3-position by a Polyphenol Oxidase (PPO) or a cytochrome P450 enzyme yields 3,4-Dihydroxyphenylethanol (Hydroxytyrosol) .

1.1.2. Caffeoyl-CoA Moiety from L-Phenylalanine The caffeoyl acyl group is a product of the general phenylpropanoid pathway, starting from L-phenylalanine.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form Cinnamic acid .

-

Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A), hydroxylates cinnamic acid to produce p-Coumaric acid .

-

4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA-thioester, p-Coumaroyl-CoA .

-

Hydroxylation at the 3-position is catalyzed by p-Coumaroyl Ester 3'-Hydroxylase (C3'H), another cytochrome P450 (CYP98A), to yield Caffeoyl-CoA .

Synthesis of Activated Sugar Donors

The assembly of the complex glycan moiety of this compound requires three distinct sugar donors in their activated nucleotide forms.

-

UDP-Glucose: Synthesized from glucose-1-phosphate and UTP by UDP-Glucose Pyrophosphorylase (UGPase). It is a central precursor for other sugar nucleotides.

-

UDP-Rhamnose: In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose in a three-step reaction catalyzed by a single multifunctional enzyme, UDP-Rhamnose Synthase (RHM)[1].

-

UDP-Apiose: The branched-chain sugar apiose is synthesized from UDP-D-glucuronic acid (which is derived from UDP-glucose) by the enzyme UDP-Apiose/UDP-Xylose Synthase (AXS). This enzyme catalyzes a complex NAD+-dependent reaction involving decarboxylation and rearrangement of the carbon skeleton[2][3].

Sequential Assembly of this compound

The final molecule is assembled on the hydroxytyrosol aglycone through a series of regio- and stereo-specific reactions catalyzed by glycosyltransferases (UGTs) and an acyltransferase. The exact order of the later glycosylation steps is putative.

-

Glucosylation: Hydroxytyrosol is glycosylated at the hydroxyl group of the ethyl side chain by a UDP-Glycosyltransferase (UGT) using UDP-glucose as the donor, forming Hydroxytyrosol 8-O-β-D-glucopyranoside .

-

Acylation: The 4-hydroxyl group of the glucose moiety is acylated with the caffeoyl group from Caffeoyl-CoA. This reaction is catalyzed by a BAHD family Acyltransferase (AT), yielding Verbascoside (Acteoside) .

-

Rhamnosylation: A specific Rhamnosyltransferase (RT) transfers a rhamnose moiety from UDP-rhamnose to the 3-hydroxyl group of the central glucose. This step forms an intermediate not commonly named as it is a precursor to this compound.

-

Apiosylation: Finally, an Apiosyltransferase (ApiT) attaches an apiose unit from UDP-apiose to the 4-hydroxyl group of the rhamnose sugar, completing the synthesis of This compound .

Data Presentation

Quantitative data on the specific enzyme kinetics for this compound biosynthesis are not available. However, data from related PhG pathways and the content of this compound in Phlomis species provide valuable context.

Table 1: Putative Enzymes in the this compound Biosynthetic Pathway

| Step | Putative Enzyme Class | Enzyme Name (Example from literature) | EC Number |

| Phenylalanine -> Cinnamic acid | Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 |

| Cinnamic acid -> p-Coumaric acid | Cinnamate-4-Hydroxylase | C4H (CYP73A) | 1.14.14.91 |

| p-Coumaric acid -> p-Coumaroyl-CoA | 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 |

| p-Coumaroyl-CoA -> Caffeoyl-CoA | p-Coumaroyl Ester 3'-Hydroxylase | C3'H (CYP98A) | 1.14.14.96 |

| Tyrosine -> p-Hydroxyphenylpyruvate | Tyrosine Aminotransferase | TAT | 2.6.1.5 |

| Tyrosol -> Hydroxytyrosol | Polyphenol Oxidase | PPO | 1.14.18.1 |

| Hydroxytyrosol + UDP-Glc -> Glucoside | UDP-Glycosyltransferase | UGT | 2.4.1.- |

| Glucoside + Caffeoyl-CoA -> Verbascoside | BAHD Acyltransferase | Hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) | 2.3.1.- |

| Verbascoside + UDP-Rha -> Intermediate | Rhamnosyltransferase | RT | 2.4.1.- |

| Intermediate + UDP-Api -> this compound | Apiosyltransferase | ApiT | 2.4.2.- |

| UDP-Glc -> UDP-Rha | UDP-Rhamnose Synthase | RHM | 1.1.1.133 |

| UDP-GlcA -> UDP-Api | UDP-Apiose/UDP-Xylose Synthase | AXS | 4.1.1.35 |

Table 2: Content of this compound and Related Phenylethanoid Glycosides in Various Phlomis Species

| Species | Compound | Concentration (mg/g of dried material) | Reference |

| Phlomis nissolii | This compound | 1.36 ± 0.06 | [4] |

| Phlomis monocephala | This compound | 1.36 ± 0.03 | [4] |

| Phlomis nissolii | Verbascoside | 5.55 ± 0.43 | [4] |

| Phlomis samia | Verbascoside | 5.02 ± 0.26 | [4] |

| Phlomis monocephala | Verbascoside | 2.15 ± 0.03 | [4] |

| Phlomis carica | Verbascoside | 6.12 ± 0.43 | [4] |

| Phlomis armeniaca | Verbascoside | 2.10 ± 0.05 | [4] |

| Phlomis nissolii | Forsythoside B | 1.33 ± 0.04 | [4] |

| Phlomis samia | Forsythoside B | 2.91 ± 0.04 | [4] |

| Phlomis monocephala | Forsythoside B | 1.64 ± 0.04 | [4] |

| Phlomis armeniaca | Forsythoside B | 3.19 ± 0.04 | [4] |

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry.

Protocol 1: Gene Discovery via Transcriptome Analysis

This protocol outlines the identification of candidate genes from a Phlomis species known to produce this compound.

-

Plant Material and RNA Extraction:

-

Grow Phlomis samia (or other high-yielding species) under controlled conditions.

-

Harvest young leaves, as they are typically active sites of secondary metabolism. Immediately freeze in liquid nitrogen and store at -80°C.

-

Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare an mRNA sequencing library using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the library on a high-throughput platform like the Illumina NovaSeq to generate at least 20-30 million paired-end reads per sample.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality bases and adapter sequences.

-

De Novo Assembly: As a reference genome for Phlomis is likely unavailable, perform a de novo transcriptome assembly using software like Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant (nr), Swiss-Prot, Gene Ontology (GO), KEGG) using BLASTx.

-

Candidate Gene Identification: Search the annotated transcriptome for sequences homologous to known enzymes in the phenylpropanoid and PhG biosynthetic pathways (see Table 1). Use keywords and BLAST searches with characterized protein sequences from related species (e.g., Olea europaea, Sesamum indicum).

-

Protocol 2: Enzyme Functional Characterization

This protocol describes how to confirm the function of a candidate enzyme, for example, the final apiosyltransferase (ApiT).

-

Gene Cloning and Vector Construction:

-

Design primers to amplify the full open reading frame of the candidate ApiT gene from Phlomis cDNA.

-

Clone the PCR product into a suitable heterologous expression vector, such as pET-28a(+) for E. coli, which adds a His-tag for purification.

-

-

Heterologous Expression and Protein Purification:

-

Transform E. coli BL21(DE3) cells with the expression plasmid.

-

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Purify the His-tagged recombinant protein from the soluble fraction using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin[5][6].

-

Verify protein purity and size using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

The reaction mixture should contain:

-

HEPES buffer (pH 7.5)

-

Purified recombinant ApiT enzyme

-

Substrate 1: The rhamnosylated intermediate (requires prior synthesis or isolation)

-

Substrate 2: UDP-apiose

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding methanol.

-

Analyze the reaction products by LC-MS to detect the formation of this compound. Compare the retention time and mass spectrum with an authentic this compound standard[7][8].

-

Perform kinetic analysis by varying the concentration of one substrate while keeping the other saturated to determine Km and Vmax values[9][10].

-

Protocol 3: In Vivo Validation using Virus-Induced Gene Silencing (VIGS)

This protocol describes how to assess the role of a candidate gene in this compound biosynthesis within the plant.

-

VIGS Vector Construction:

-

Select a 200-400 bp fragment unique to the target gene (e.g., the putative ApiT).

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

-

Agro-infiltration:

-

Transform Agrobacterium tumefaciens (strain GV3101) separately with the pTRV1 vector and the pTRV2-ApiT construct.

-

Grow overnight cultures of both strains, then pellet and resuspend the bacteria in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Mix the pTRV1 and pTRV2-ApiT cultures in a 1:1 ratio.

-

Infiltrate the bacterial suspension into the lower leaves of young Phlomis or Nicotiana benthamiana plants using a needleless syringe[11][12]. Use an empty pTRV2 vector as a negative control and a pTRV2-PDS (Phytoene Desaturase) vector as a positive control for silencing (which results in photobleaching).

-

-

Analysis:

-

After 2-3 weeks, observe the plants for any phenotype.

-

Harvest systemic (upper) leaves from silenced and control plants.

-

Confirm the reduction of target gene mRNA levels using RT-qPCR.

-

Perform metabolite analysis using LC-MS/MS to compare the levels of this compound and its precursors in silenced versus control plants[13][14][15]. A significant reduction in this compound levels in the ApiT-silenced plants would confirm the gene's role in the pathway.

-

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound in Phlomis species.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

- 1. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L. [mdpi.com]

- 2. Iridoid and phenylethanoid glycosides from Phlomis tuberosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Cloning, Heterologous Expression, and Purification of Enzymes [bio-protocol.org]

- 6. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 10. Multi-enzyme kinetic analysis of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Characterisation of phenylethanoid glycosides by multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. [Analysis of phenylethanoid glycosides in the extract of herba Cistanchis by LC/ESI-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Samioside: A Technical Guide for Researchers

Samioside , a phenylethanoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its core properties, biological activities, and the experimental protocols utilized to elucidate its functions. Designed for researchers, scientists, and drug development professionals, this document summarizes key data, outlines detailed methodologies, and visualizes associated pathways to facilitate further investigation into this promising natural compound.

Core Properties of this compound

This compound was first isolated from the aerial parts of Phlomis samia. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 360768-68-9 | |

| Molecular Formula | C₃₄H₄₄O₁₉ | |

| Molecular Weight | 756.7 g/mol |

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable antioxidant and antimicrobial properties. While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of phenylethanoid glycosides, to which this compound belongs, is known to influence key cellular signaling cascades. It is therefore plausible that this compound exerts its effects through similar mechanisms.

Antioxidant Activity

This compound exhibits significant free-radical scavenging activity.[1] This has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | Result (IC₅₀) | Citation |

| DPPH Radical Scavenging | 23.8 µM |

The antioxidant activity of phenylethanoid glycosides is often attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. This protective effect against oxidative stress may be mediated through the modulation of pathways such as the NF-κB and MAPK pathways, which are known to be influenced by oxidative states.[2][3][4]

Antimicrobial Activity

This compound has shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentrations (MIC) have been determined for several bacterial strains.

| Bacterial Strain | Type | MIC (mg/mL) | Citation |

| Staphylococcus aureus | Gram-positive | 0.46 | |

| Staphylococcus epidermidis | Gram-positive | 0.52 | |

| Enterobacter cloacae | Gram-negative | 0.89 | |

| Escherichia coli | Gram-negative | 0.78 | |

| Klebsiella pneumoniae | Gram-negative | 0.81 | |

| Pseudomonas aeruginosa | Gram-negative | 0.65 |

The antimicrobial mechanism of phenylethanoid glycosides is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. This activity may also be linked to the modulation of bacterial signaling and quorum sensing pathways.

Potential Modulation of Signaling Pathways

Based on studies of related phenylethanoid glycosides, this compound may influence the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Phenylethanoid glycosides have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and immune responses.[5][6][7] This inhibition can reduce the expression of pro-inflammatory cytokines.[5][6]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Some phenylethanoid glycosides can modulate MAPK signaling, which may contribute to their anti-inflammatory and neuroprotective effects.[2][4][8]

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is vital for cell survival and growth. Evidence suggests that some phenylethanoid glycosides can activate the PI3K/Akt pathway, which may underlie their neuroprotective properties.[9][10][11][12][13][14]

Potential Enzyme Inhibition

While specific enzyme inhibition studies on this compound are not yet available, phenylethanoid glycosides have been reported to inhibit several enzymes.[15][16] This suggests that this compound may also possess such activities.

-

Tyrosinase Inhibition: Some phenylethanoid glycosides are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[16][17][18][19][20]

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, has been observed with some related compounds, suggesting a potential role in managing hyperglycemia.[21][22][23][24]

-

Acetylcholinesterase Inhibition: Flavonoids, which share structural similarities with parts of the this compound molecule, have been investigated as acetylcholinesterase inhibitors, which is relevant for neurodegenerative diseases.[25][26][27][28]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add a fixed volume of the DPPH solution to each well.

-

Include a control well containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound

-

Sterile 96-well microplates

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well microplate containing sterile broth.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the this compound dilutions with the bacterial suspension.

-

Include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).

-

Incubate the microplate at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

This technical guide provides a comprehensive summary of the current knowledge on this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic agent. The provided protocols and visualized pathways are intended to serve as a valuable resource for scientists embarking on or continuing their investigation of this fascinating natural product.

References

- 1. This compound, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from Phlomis samia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salidroside Reduces Cell Mobility via NF-κB and MAPK Signaling in LPS-Induced BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Involvement of PI3K/Akt/GSK-3β signaling pathway in the antidepressant-like and neuroprotective effects of Morus nigra and its major phenolic, syringic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 25. Flavonoids as acetylcholinesterase inhibitors: Current therapeutic standing and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa [mdpi.com]

- 27. Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Samioside: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of Samioside, a phenylethanoid glycoside. The information is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex glycoside first isolated from the aerial parts of Phlomis samia.[1][2] Its structure has been elucidated through spectroscopic data.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, based on data from various chemical databases and literature.[3]

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₄O₁₉ | PubChem[3] |

| Molecular Weight | 756.7 g/mol | PubChem[3] |

| CAS Number | 360768-68-9 | BioCrick[1] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | PubChem[3] |

| Synonyms | This compound | PubChem[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Generally, phenylethanoid glycosides are water-soluble.[4] | BioCrick,[1] ResearchGate[4] |

| XLogP3-AA | -1.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 11 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 19 | PubChem[3] |

Spectroscopic Data

The structure of this compound was primarily elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with Mass Spectrometry (MS) and Infrared (IR) spectroscopy.[2][4] While the raw spectral data is found in the original isolation papers, a summary of the key techniques used is provided below.

-

¹H-NMR and ¹³C-NMR: These techniques are used to determine the carbon-hydrogen framework of the molecule. The anomeric proton signals in the ¹H-NMR spectrum are characteristic of the sugar moieties and their linkages.[4]

-

2D-NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, helping to piece together the complex structure of the glycoside and the ester linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the caffeoyl group, and aromatic rings.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily related to its antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

This compound exhibits free-radical scavenging properties, as demonstrated by its activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][4][5] This antioxidant capacity is a common feature of phenylethanoid glycosides, attributed to the phenolic hydroxyl groups in their structure which can donate a hydrogen atom to stabilize free radicals.

Antimicrobial Activity

This compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][4] The mode of action for flavonoids and related phenolic compounds often involves multiple cellular targets, including the inactivation of microbial enzymes and transport proteins, and the disruption of cell membrane integrity.[6]

Enzyme Inhibition

Molecular docking studies have suggested that this compound can inhibit acetylcholinesterase (AChE) and tyrosinase.[1] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where the inhibition of AChE is a key treatment strategy.[1]

The diagram below illustrates the known biological activities of this compound.

Caption: Overview of the primary biological activities and mechanisms of action for this compound.

Experimental Protocols

This section details the general methodologies for the extraction, isolation, and biological evaluation of this compound, based on standard practices for phenylethanoid glycosides.

Extraction and Isolation of this compound

This compound is typically isolated from the aerial parts of plants like Phlomis samia.[5] The general workflow involves extraction, fractionation, and chromatographic purification.

The diagram below outlines a typical workflow for the isolation of this compound.

Caption: A generalized experimental workflow for the extraction and isolation of this compound.

Methodology Details:

-

Plant Material Preparation: The aerial parts of the plant are dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent. A common method is maceration or Soxhlet extraction with aqueous ethanol (e.g., 75% EtOH).[7] This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined, filtered to remove solid plant material, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography for initial separation. Macroporous resins (e.g., D101) are often used, with a stepwise gradient of ethanol in water (from 0% to 100%) as the eluent.[7] This separates the compounds based on polarity into several fractions.

-

Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and further column chromatography on MCI gel or silica gel.

-

Final Isolation: The final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7] The purity of the isolated compound is then confirmed by analytical HPLC and spectroscopic methods.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound.

Protocol:

-

Preparation of Reagents:

-

A stock solution of DPPH in methanol is prepared.

-

A series of dilutions of the test compound (this compound) in methanol are prepared.

-

-

Assay Procedure:

-

A specific volume of the DPPH solution is added to each dilution of the test compound.

-

The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

A control is prepared containing only the DPPH solution and methanol.

-

-

Measurement:

-

The absorbance of each solution is measured using a spectrophotometer at ~517 nm.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Conclusion

This compound is a phenylethanoid glycoside with significant antioxidant, antimicrobial, and enzyme-inhibiting properties. Its well-defined chemical structure and promising biological activities make it a compound of interest for further investigation in the fields of pharmacology and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and evaluate this compound and related compounds from natural sources. Further studies are warranted to explore its mechanisms of action in more detail and to evaluate its therapeutic potential in preclinical models.

References

- 1. This compound | CAS:360768-68-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from Phlomis samia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C34H44O19 | CID 10350153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Iridoid and Phenylpropanoid Glycosides from Phlomis samia, P. monoceph" by FUNDA NURAY YALÇIN, TAYFUN ERSÖZ et al. [journals.tubitak.gov.tr]

- 6. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Discovery and first isolation of Samioside

An In-depth Technical Guide on the Discovery and First Isolation of Samioside

Introduction

This compound is a phenylethanoid glycoside that was first discovered and isolated from the aerial parts of Phlomis samia, a plant belonging to the Lamiaceae family.[1][2][3] It has also been reported to be found in Lantana trifolia. The structure of this compound was identified as 1-O-3,4-(dihydroxyphenyl)ethyl-beta-D-apiofuranosyl-(1-->4)-alpha-L-rhamnopyranosyl-(1-->3)-4-O-caffeoyl-beta-D-glucopyranoside.[2][3][4] Initial studies on this compound revealed its potential as a bioactive compound, demonstrating both free-radical scavenging and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the quantitative data available for this compound and its activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H44O19 | [1] |

| Molecular Weight | 756.7 g/mol | [1] |

| Monoisotopic Mass | 756.24767917 Da | [1] |

| XLogP3 | -1.7 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Table 2: Spectroscopic Data for this compound

While the complete NMR data from the original publication is not available, the following table presents the expected 1H and 13C NMR chemical shifts for the core moieties of this compound, based on its structure and data from similar phenylethanoid glycosides.

| Moiety | Atom | Expected 1H-NMR (δ, ppm) | Expected 13C-NMR (δ, ppm) |

| Phenylethanol | |||

| C-1 | - | ~71.0 | |

| C-2 | ~2.80 (t) | ~36.0 | |

| C-1' | - | ~130.0 | |

| C-2' | ~6.70 (d) | ~116.0 | |

| C-5' | ~6.60 (d) | ~115.0 | |

| C-6' | ~6.50 (dd) | ~120.0 | |

| Caffeoyl | |||

| C-1'' | - | ~166.0 | |

| C-2'' (α) | ~6.25 (d) | ~114.0 | |

| C-3'' (β) | ~7.55 (d) | ~145.0 | |

| C-1''' | - | ~126.0 | |

| C-2''' | ~7.05 (d) | ~115.0 | |

| C-5''' | ~6.80 (d) | ~116.0 | |

| C-6''' | ~6.95 (dd) | ~122.0 | |

| Sugars | |||

| Glucose C-1 | ~4.40 (d) | ~103.0 | |

| Rhamnose C-1 | ~5.15 (br s) | ~102.0 | |

| Apiose C-1 | ~5.30 (d) | ~110.0 | |

| Rhamnose CH3 | ~1.10 (d) | ~18.0 |

Table 3: Biological Activity of this compound

| Activity | Assay | Organism/Target | Result | Source |

| Antioxidant | DPPH Radical Scavenging | DPPH Radical | Active scavenger | [2][3] |

| Antimicrobial | Microdilution | Staphylococcus aureus | Weakly active | [1] |

| Staphylococcus epidermidis | Weakly active | [1] | ||

| Enterobacter cloacae | Weakly active | [1] | ||

| Escherichia coli | Weakly active | [1] | ||

| Klebsiella pneumoniae | Weakly active | [1] | ||

| Pseudomonas aeruginosa | Weakly active | [1] |

Experimental Protocols

The following sections detail the methodologies for the first isolation and characterization of this compound from Phlomis samia.

Plant Material Collection and Preparation

The aerial parts of Phlomis samia were collected and air-dried at room temperature. The dried plant material was then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material was extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process was repeated multiple times to ensure the exhaustive extraction of the phenylethanoid glycosides. The extracts were then combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract was subjected to a series of chromatographic techniques to isolate this compound. A plausible purification workflow is as follows:

-

Solvent-Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The phenylethanoid glycosides, being highly polar, are expected to remain in the aqueous layer.

-

Column Chromatography: The aqueous fraction was then subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 or Sephadex LH-20. The column was eluted with a gradient of methanol in water, and the fractions were monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound were further purified by preparative reversed-phase HPLC.[5] A C18 column was used with a mobile phase consisting of a gradient of acetonitrile in water. The elution was monitored by a UV detector, and the peak corresponding to this compound was collected.

Structure Elucidation

The structure of the purified this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms and the stereochemistry of the molecule.[6][7][8]

Bioactivity Assays

-

DPPH Radical Scavenging Assay: The antioxidant activity of this compound was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10] The decrease in absorbance of the DPPH solution in the presence of this compound was measured spectrophotometrically.

-

Antimicrobial Activity Assay: The antimicrobial activity of this compound was determined using the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[11][12]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound and a proposed signaling pathway for the anti-inflammatory activity of phenylethanoid glycosides.

Caption: Experimental workflow for the first isolation and characterization of this compound.

Caption: Proposed anti-inflammatory and antioxidant signaling pathway for phenylethanoid glycosides like this compound.[2][3][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

Samioside: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samioside, a phenylethanoid glycoside first isolated from Phlomis samia, has demonstrated notable free-radical scavenging and antimicrobial properties. As a member of the phenylethanoid glycoside class of natural products, it holds potential for broader pharmacological applications, including anti-inflammatory and anticancer activities, which have been observed in structurally similar compounds. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and postulated signaling pathways to support further research and drug development efforts.

Known Biological Activities of this compound

The primary biological activities attributed to this compound are its antioxidant and antimicrobial effects. These have been quantitatively assessed, providing a baseline for its potential therapeutic applications.

Antioxidant Activity

This compound has been identified as a potent free-radical scavenger. Its antioxidant capacity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2]

Table 1: Antioxidant Activity of this compound

| Assay | Test Compound | IC50 (μg/mL) | IC50 (μM) |

| DPPH Radical Scavenging | This compound | 18.0 | 23.8 |

| DPPH Radical Scavenging | Acteoside (related compound) | 30.5 | 48.9 |

| DPPH Radical Scavenging | Caffeic Acid (standard) | - | 66.7 |

| DPPH Radical Scavenging | Gallic Acid (standard) | - | 17.6 |

Antimicrobial Activity

This compound has exhibited inhibitory effects against a range of Gram-positive and Gram-negative bacteria.[1][2] The minimum inhibitory concentrations (MICs) have been determined, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound (MIC in mg/mL)

| Bacterial Strain | Gram Type | MIC (mg/mL) |

| Staphylococcus aureus | Positive | 0.46 |

| Staphylococcus epidermidis | Positive | 0.55 |

| Enterobacter cloacae | Negative | 0.89 |

| Escherichia coli | Negative | 0.64 |

| Klebsiella pneumoniae | Negative | 0.73 |

| Pseudomonas aeruginosa | Negative | 0.81 |

Potential Biological Activities and Signaling Pathways

While direct evidence for anti-inflammatory and anticancer activities of this compound is not yet available, structurally related phenylethanoid glycosides, such as acteoside and verbascoside, have been shown to possess these properties.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] These activities are often mediated through key signaling pathways.

Potential Anti-inflammatory Activity: NF-κB and MAPK Signaling

Phenylethanoid glycosides are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][10][11][12][14][15][16] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Potential Anticancer Activity: Apoptosis Induction

Several phenylethanoid glycosides have demonstrated anticancer properties by inducing apoptosis in cancer cells.[18][19][20][21][22][23] A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from Phlomis samia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Verbascoside potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Phenylethanoid glycosides from Lantana fucata with in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of phlomisoside F isolated from Phlomis younghusbandii Mukerjee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Samioside: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samioside, a phenylethanoid glycoside first isolated from Phlomis samia, has demonstrated notable free-radical scavenging and antimicrobial properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies, and visualizes proposed signaling pathways to facilitate further investigation and drug development efforts.

Core Therapeutic Applications

This compound has shown promise in two primary therapeutic areas: as an antioxidant and as an antimicrobial agent.

Antioxidant Activity

This compound exhibits significant free-radical scavenging activity, suggesting its potential in mitigating oxidative stress-related pathologies. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] This suggests its potential as a lead compound for the development of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.

Quantitative Data

The following tables summarize the key quantitative data reported for the therapeutic activities of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | Test Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| DPPH Radical Scavenging Activity | This compound | 18.0 | 23.8 | Caffeic Acid | 66.7 |

| Gallic Acid | 17.6 | ||||

| Data sourced from Kyriakopoulou et al., 2001.[1] |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | Positive | 0.46 |

| Staphylococcus epidermidis | Positive | 0.55 |

| Enterobacter cloacae | Negative | 0.89 |

| Escherichia coli | Negative | 0.78 |

| Klebsiella pneumoniae | Negative | 0.67 |

| Pseudomonas aeruginosa | Negative | 0.89 |

| Data sourced from Kyriakopoulou et al., 2001.[1] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free-radical scavenging capacity of this compound.

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Agar Dilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Methodology:

-

A series of agar plates containing varying concentrations of this compound are prepared.

-

Each plate is inoculated with a standardized suspension of a specific bacterial strain.

-

The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain.

Proposed Signaling Pathways

Based on studies of related phenylethanoid glycosides, the following signaling pathways are proposed to be involved in the therapeutic effects of this compound.

Keap1-Nrf2 Signaling Pathway (Antioxidant Response)

Phenylethanoid glycosides are suggested to activate the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. It is hypothesized that this compound may interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.

Caption: Proposed Keap1-Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway (Anti-inflammatory Response)

Chronic inflammation is often associated with the overactivation of the NF-κB signaling pathway. It is proposed that this compound may exert anti-inflammatory effects by inhibiting this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may prevent the degradation of IκBα, thereby blocking the activation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel therapeutic agents, particularly in the realms of antioxidant and antimicrobial therapies. The available data underscores its potential, however, further research is imperative to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings. Future studies should focus on:

-

In-depth Mechanistic Studies: Investigating the precise molecular targets of this compound and confirming its interaction with the proposed signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its therapeutic properties and pharmacokinetic profile.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of diseases involving oxidative stress and bacterial infections.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to ensure its safety for potential clinical use.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The provided data, protocols, and pathway diagrams are intended to streamline further investigation and accelerate the translation of this promising natural product into novel therapeutic interventions.

References

The Multifaceted Therapeutic Potential of Phenylethanoid Glycosides: A Deep Dive into Samioside and Beyond

For Immediate Release

This technical guide provides a comprehensive review of phenylethanoid glycosides (PhGs), a class of water-soluble natural products with a wide spectrum of pharmacological activities. With a special focus on Samioside, this whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. We delve into their quantitative biological activities, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Introduction to Phenylethanoid Glycosides

Phenylethanoid glycosides are a significant class of phenolic compounds widely distributed throughout the plant kingdom.[1] Their characteristic structure consists of a phenylethanol aglycone linked to a sugar moiety, often with additional acyl groups.[1] These structural features contribute to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and antiviral properties.[1][2] this compound, a notable member of this family, has been isolated from Phlomis samia and has demonstrated significant free-radical scavenging and antimicrobial effects.[3][4]

Quantitative Bioactivity of Phenylethanoid Glycosides

The therapeutic potential of phenylethanoid glycosides is underscored by their potent biological activities, which have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) for antioxidant and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects of this compound and other representative PhGs.

Table 1: Antioxidant and Anti-inflammatory Activities (IC50 Values)

| Compound | Assay | IC50 (µM) | Plant Source | Reference |

| This compound | DPPH Radical Scavenging | Not explicitly quantified in µM, but noted as active | Phlomis samia | [3][4] |

| Acteoside (Verbascoside) | DPPH Radical Scavenging | ~10-20 | Multiple | |

| Forsythoside B | DPPH Radical Scavenging | 4.97 µg/mL | Phlomis lanceolata | [3] |

| Leucosceptoside A | DPPH Radical Scavenging | 18.43 - 125.4 | Leucosceptrum canum | |

| Echinacoside | DPPH Radical Scavenging | ~25-50 | Cistanche spp. | |

| Acteoside | Nitric Oxide (NO) Inhibition | ~15-30 | Multiple | |

| Isoacteoside | Nitric Oxide (NO) Inhibition | ~20-40 | Multiple |

Table 2: Antimicrobial Activity (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Plant Source | Reference |